molecular formula C20H54P2Si6 B14159008 Diphosphene, bis(tris(trimethylsilyl)methyl)- CAS No. 86120-22-1

Diphosphene, bis(tris(trimethylsilyl)methyl)-

Katalognummer: B14159008
CAS-Nummer: 86120-22-1
Molekulargewicht: 525.1 g/mol
InChI-Schlüssel: GLEDAYVIGSVDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphosphene, bis(tris(trimethylsilyl)methyl)- is a unique organophosphorus compound characterized by the presence of a phosphorus-phosphorus double bond (P=P). This compound is notable for its stability, which is achieved through the steric protection provided by the bulky tris(trimethylsilyl)methyl groups attached to the phosphorus atoms. The compound has garnered significant interest in the field of organophosphorus chemistry due to its distinctive structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the reaction of tris(trimethylsilyl)methylchloride with white phosphorus (P4) in the presence of a sodium-potassium alloy. The reaction proceeds as follows:

14P4+3Me3SiCl+3KP(SiMe3)3+3KCl\frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl 41​P4​+3Me3​SiCl+3K→P(SiMe3​)3​+3KCl

This method yields the desired diphosphene compound along with potassium chloride as a byproduct .

Industrial Production Methods

While the industrial production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects involves the reactivity of the phosphorus-phosphorus double bond (P=P). The bulky tris(trimethylsilyl)methyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the steric protection provided by the tris(trimethylsilyl)methyl groups, which enhances its stability and reactivity compared to other diphosphenes and phosphines. This makes it a valuable compound for various chemical applications and research studies.

Eigenschaften

CAS-Nummer

86120-22-1

Molekularformel

C20H54P2Si6

Molekulargewicht

525.1 g/mol

IUPAC-Name

tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane

InChI

InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3

InChI-Schlüssel

GLEDAYVIGSVDIL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.